Methyl 2-methoxy-6-nonylbenzoate
CAS No.: 1171921-43-9
Cat. No.: VC11728027
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171921-43-9 |
|---|---|
| Molecular Formula | C18H28O3 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | methyl 2-methoxy-6-nonylbenzoate |
| Standard InChI | InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-12-15-13-11-14-16(20-2)17(15)18(19)21-3/h11,13-14H,4-10,12H2,1-3H3 |
| Standard InChI Key | NLWFENWHWRRWDS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC |
| Canonical SMILES | CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-methoxy-6-nonylbenzoate (C18H28O3) features a benzoic acid core esterified with a methyl group at the carboxylate position. The methoxy (-OCH3) and nonyl (-C9H19) substituents occupy the 2- and 6-positions of the aromatic ring, respectively. This substitution pattern introduces steric and electronic effects that influence solubility, stability, and reactivity. The nonyl chain enhances lipophilicity, making the compound suitable for non-polar matrices, while the methoxy group contributes to electron-donating resonance effects .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2-methoxy-6-nonylbenzoate can be extrapolated from methods used for analogous compounds, such as 2-methoxy-6-methylbenzoic acid derivatives . A plausible multi-step route involves:
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Nitro Group Reduction: Starting with 6-nonyl-2-nitrobenzoic acid, catalytic hydrogenation (e.g., Pd/C or Pt/C under H2 pressure) reduces the nitro group to an amine .
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Diazotization and Hydrolysis: Treatment with nitrosyl sulfuric acid converts the amine to a diazonium salt, which undergoes hydrolysis to yield a phenolic intermediate .
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Esterification and Methylation: The phenolic hydroxyl group is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH), followed by esterification with methanol under acidic conditions .
Key Reaction Conditions:
Applications and Industrial Relevance
Agrochemical Intermediates
Long-chain benzoate esters like methyl 2-methoxy-6-nonylbenzoate may serve as intermediates in the synthesis of pesticides or herbicides. The nonyl chain enhances lipid solubility, facilitating penetration through waxy plant cuticles .
Polymer Additives
The compound’s lipophilic nature suggests utility as a plasticizer or stabilizer in polyvinyl chloride (PVC) and other polymers, improving flexibility and thermal stability .
Recent Research and Future Directions
Green Synthesis Innovations
Recent patents highlight trends toward solvent-free methylation and catalytic recycling to minimize waste . Applying these methods to methyl 2-methoxy-6-nonylbenzoate synthesis could enhance sustainability.
Biomedical Exploration
The compound’s lipid solubility warrants investigation into drug delivery systems, particularly for hydrophobic active pharmaceutical ingredients (APIs).
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